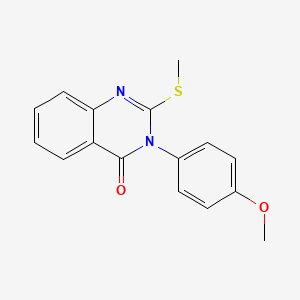

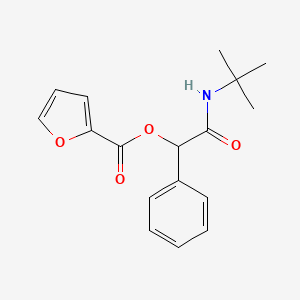

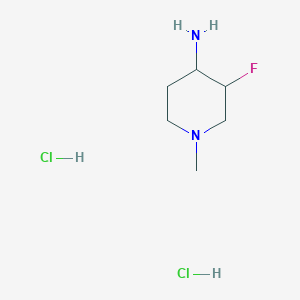

![molecular formula C55H68N8O13S2 B12497414 1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)

1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

dTRIM24 is a synthetic organic compound that functions as a selective bifunctional degrader of the chromatin-modifying enzyme TRIM24. It is a hybrid molecule composed of a TRIM24-engaging ligand (derived from IACS-9571) and a von Hippel-Lindau (VHL)-engaging ligand (VL-269). This compound is part of the PROTAC (Proteolysis Targeting Chimera) family, which is designed to target and degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dTRIM24 involves the conjugation of two ligands: a TRIM24 bromodomain ligand (IACS-9571) and a VHL E3 ubiquitin ligase ligand (VL-269). The synthetic route typically includes multiple steps of organic synthesis, such as amide bond formation, etherification, and sulfonamide formation. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and methanol, with reactions carried out under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of dTRIM24 would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to ensure purity and yield. The compound is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

dTRIM24 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final dTRIM24 compound. These intermediates often contain functional groups like amides, ethers, and sulfonamides .

Scientific Research Applications

dTRIM24 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the function of TRIM24 in various biochemical pathways.

Biology: Employed in cell biology to investigate the role of TRIM24 in chromatin remodeling and gene expression.

Mechanism of Action

dTRIM24 exerts its effects by selectively binding to both the bromodomain of TRIM24 and the VHL E3 ubiquitin ligase. This dual binding facilitates the recruitment of the ubiquitin-proteasome system, leading to the proteasome-mediated degradation of TRIM24. The degradation of TRIM24 disrupts its role in chromatin remodeling and gene expression, thereby inhibiting the proliferation and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

IACS-9571: A TRIM24 bromodomain inhibitor that serves as one of the ligands in dTRIM24.

VL-269: A VHL E3 ubiquitin ligase ligand that is also part of the dTRIM24 molecule

Uniqueness

dTRIM24 is unique in its ability to more effectively displace TRIM24 from chromatin compared to its parent TRIM24 bromodomain binding ligand IACS-9571. This enhanced efficacy is due to its bifunctional nature, which allows it to simultaneously engage both TRIM24 and VHL, leading to more efficient degradation of TRIM24 .

Properties

Molecular Formula |

C55H68N8O13S2 |

|---|---|

Molecular Weight |

1113.3 g/mol |

IUPAC Name |

1-[2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65) |

InChI Key |

QUQTXFIMYFMULC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12497350.png)

![4-{5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B12497362.png)

![N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12497364.png)

![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)

![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)